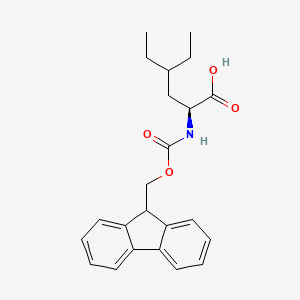

(S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid

Description

BenchChem offers high-quality (S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-4-ethyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27NO4/c1-3-15(4-2)13-21(22(25)26)24-23(27)28-14-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,15,20-21H,3-4,13-14H2,1-2H3,(H,24,27)(H,25,26)/t21-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJEVIPVJYGAMKH-NRFANRHFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(CC)C[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid chemical properties

The following technical guide details the chemical properties, synthesis, and application of (S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid (Fmoc-AEH), a bulky, hydrophobic, unnatural amino acid used in advanced peptide therapeutics and chemical biology.

Chemical Identity & Physicochemical Properties[1][2][3][4]

(S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid (often abbreviated as Fmoc-AEH ) is an unnatural

Core Specifications

| Property | Specification |

| IUPAC Name | (2S)-4-ethyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |

| Common Name | Fmoc-L-4-ethyl-norleucine; Fmoc-AEH |

| CAS Number | 1998613-43-6 |

| Molecular Formula | |

| Molecular Weight | 381.47 g/mol |

| Chirality | L-configuration ( |

| Appearance | White to off-white powder |

| Purity Standard |

Physicochemical Constants

| Parameter | Value | Context |

| Solubility | Soluble in DMF, DMSO, NMP | Critical for SPPS stock solutions (typ. 0.2–0.5 M) |

| LogP (Calc) | ~5.5 | Highly hydrophobic; enhances membrane permeability |

| pKa ( | ~3.8–4.0 | Standard carboxylic acid range |

| Melting Point | Unreported (Generic: >120°C) | Decomposes at high temp; store at 2–8°C |

Structural Analysis

The side chain of AEH is 2-ethylbutyl (

-

Steric Profile: The

-branching mimics Leucine but with greater volume (two ethyl groups vs. two methyl groups). This creates a "steric shield" around the peptide backbone, protecting the adjacent amide bond from proteolytic hydrolysis (e.g., by chymotrypsin). -

Achirality: The

-carbon is attached to two identical ethyl groups, rendering the side chain achiral. This eliminates the risk of diastereomer formation during synthesis, unlike Isoleucine or Threonine derivatives.

Synthesis & Manufacturing

The synthesis of Fmoc-AEH requires the construction of the unnatural carbon skeleton followed by enantioselective resolution. The most robust industrial route utilizes the Acetamidomalonate Synthesis coupled with Enzymatic Resolution .

Synthetic Route Workflow

The pathway begins with the alkylation of diethyl acetamidomalonate with 1-bromo-2-ethylbutane, followed by hydrolysis and enzymatic sorting of the L-enantiomer.

Figure 1: Chemo-enzymatic synthesis of Fmoc-AEH ensuring high optical purity.

Detailed Protocol Steps

-

Alkylation: Diethyl acetamidomalonate is deprotonated with sodium ethoxide and reacted with 1-bromo-2-ethylbutane. The bulky electrophile requires reflux conditions (80°C, 24h) to ensure complete substitution.

-

Hydrolysis & Decarboxylation: The intermediate is boiled in 6M HCl. This simultaneously removes the acetyl group, hydrolyzes the esters, and decarboxylates the gem-dicarboxylic acid to yield H-DL-AEH-OH (racemic).

-

Enzymatic Resolution:

-

The racemic amine is re-acetylated to N-Acetyl-DL-AEH.

-

Acylase I (Aspergillus melleus) is used at pH 7.5. The enzyme selectively hydrolyzes the L-amide bond, liberating free (S)-AEH . The N-Acetyl-D-AEH remains unreacted.

-

Purification: The mixture is acidified. The free L-amino acid is separated from the protected D-isomer via cation exchange chromatography or extraction.

-

-

Fmoc Protection: The pure (S)-AEH is reacted with Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) in aqueous dioxane/Na2CO3 to yield the final product.

Solid Phase Peptide Synthesis (SPPS) Application

Incorporating Fmoc-AEH into peptides presents specific challenges due to the steric bulk of the

Coupling Protocol (Critical)

The steric hindrance at the

-

Activator: Use HATU or PyAOP instead of HBTU/DIC. The 7-azabenzotriazole moiety enhances reactivity.

-

Base: DIEA (Diisopropylethylamine) or NMM (N-methylmorpholine).

-

Stoichiometry: 4.0 equivalents of Fmoc-AEH : 3.9 eq HATU : 8.0 eq DIEA.

-

Reaction Time: Extend coupling time to 60–90 minutes (vs. standard 30 min).

-

Double Coupling: Highly recommended if Fmoc-AEH is followed by another bulky residue (e.g., Fmoc-AEH-Pro, Fmoc-AEH-Aib).

Deprotection & Cleavage

-

Fmoc Removal: Standard 20% Piperidine in DMF is effective. The bulky side chain does not sterically hinder the removal of the Fmoc group itself.

-

Global Cleavage: The AEH side chain is fully saturated and chemically inert. It is stable to high concentrations of TFA (95%) and requires no specific scavengers (unlike Trp, Met, or Cys).

SPPS Workflow Diagram

Figure 2: Optimized SPPS cycle for Fmoc-AEH emphasizing potent activation and extended coupling.

Applications in Drug Development

Proteolytic Stability

The primary utility of AEH is extending the half-life of peptide drugs. The bulky

-

Mechanism: Steric occlusion of the S1/S1' enzyme subsites.

-

Data: Peptides containing AEH show

values for Chymotrypsin 10–50x higher than their Phe/Leu counterparts, indicating resistance to cleavage.

Hydrophobic Interactions

With a LogP > 5, AEH significantly increases the overall lipophilicity of a peptide sequence.

-

Membrane Permeability: Used in "stapled" peptides or cell-penetrating peptides (CPPs) to facilitate entry into the cytosol.

-

Receptor Binding: Mimics large hydrophobic pockets found in protein-protein interaction (PPI) interfaces (e.g., MDM2/p53 inhibitors).

Case Study: Protease Probes

Research by Yamawaki et al. demonstrated that AEH can be used in fluorogenic substrates (AEH-AMC) to map the specificity of serine proteases. The compound serves as a "negative probe"—if a protease cleaves AEH, it possesses an unusually large and plastic hydrophobic binding pocket.

Safety & Handling

-

Hazard Classification: GHS Warning. Causes skin irritation (H315) and serious eye irritation (H319).

-

Storage: Store at +2°C to +8°C. Keep under inert gas (Argon/Nitrogen) to prevent moisture absorption, though the compound is not particularly hygroscopic.

-

Disposal: Incineration as chemical waste. Contains nitrogen oxides upon combustion.

References

-

PubChem. (2025). (S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid (CID 138958479). National Library of Medicine. [Link]

-

Yamawaki, Y., et al. (2021).[1][2] The Effect of a Peptide Substrate Containing an Unnatural Branched Amino Acid on Chymotrypsin Activity. Molecules, 26(3), 609. [Link]

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

Sources

Physicochemical Profiling and Synthetic Integration of (S)-2-(Fmoc-amino)-4-ethyl-hexanoic Acid: A Technical Guide

Target Audience: Researchers, Analytical Scientists, and Peptide Drug Development Professionals Content Type: Technical Whitepaper & Laboratory Guide

Executive Summary

As a Senior Application Scientist specializing in peptide therapeutics, I frequently encounter the analytical and synthetic bottlenecks associated with non-canonical amino acids. (S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid (CAS: 1998613-43-6) is a prime example of a specialized building block that requires rigorous handling[1]. The introduction of a 4-ethyl aliphatic side chain onto the hexanoic acid backbone imparts significant lipophilicity and steric bulk[2]. While these properties are highly advantageous for extending the plasma half-life and improving the proteolytic resistance of peptide drugs, they fundamentally alter the molecule's behavior during Solid-Phase Peptide Synthesis (SPPS) and mass spectrometric characterization.

This whitepaper provides an authoritative, self-validating framework for determining the molecular weight of this compound and successfully integrating it into synthetic workflows.

Physicochemical Profiling & Molecular Weight Determination

Accurate molecular weight (MW) characterization is the cornerstone of quality control. The presence of the bulky fluorenylmethyloxycarbonyl (Fmoc) protecting group combined with the branched aliphatic side chain dictates its mass spectrometric behavior.

While the average molecular weight is utilized for stoichiometric calculations during SPPS, High-Resolution Mass Spectrometry (HRMS) relies exclusively on the exact monoisotopic mass to verify structural integrity and detect isobaric impurities[3].

Table 1: Quantitative Mass and Structural Parameters

| Parameter | Value | Analytical Significance |

| Molecular Formula | C₂₃H₂₇NO₄[1] | Defines the theoretical isotopic distribution. |

| Average Molecular Weight | 381.47 g/mol [3] | Used for reagent weighing and SPPS molar equivalents. |

| Monoisotopic Mass | 381.1940 Da[3] | The exact mass of the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O). |

| Theoretical [M+H]⁺ | 382.2018 m/z | Primary target ion for ESI+ mass spectrometry. |

| Theoretical [M+Na]⁺ | 404.1837 m/z | Common sodium adduct observed in LC-MS workflows. |

Analytical Workflows: LC-HRMS Verification

To validate the identity and purity of (S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid, we employ a self-validating Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) protocol.

Causality in Experimental Design: The Fmoc group renders the molecule highly hydrophobic, making it only moderately soluble in polar aprotic solvents[2]. Standard aqueous sample preparations will result in precipitation or severe column carryover. Therefore, a 50% Acetonitrile (ACN) diluent is mandatory. Formic acid (0.1%) is added to drive the equilibrium toward the protonated state, maximizing ESI+ signal intensity.

Step-by-Step Methodology: Self-Validating LC-HRMS

-

System Validation (Internal Standard): Prepare a 1 µg/mL solution of a known standard (e.g., Fmoc-Gly-OH) in 50% ACN / 0.1% Formic Acid. Inject to verify instrument mass accuracy (< 5 ppm error) and positive ESI response before running the target analyte.

-

Sample Preparation: Weigh 1.0 mg of (S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid. Dissolve in 1 mL of HPLC-grade DMF to create a 1 mg/mL stock. Dilute 1:1000 in 50% ACN / 0.1% Formic Acid to achieve a 1 µg/mL working solution.

-

Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (2.1 x 50 mm, 1.7 µm). Run a linear gradient from 5% to 95% ACN (containing 0.1% FA) over 5 minutes at a flow rate of 0.4 mL/min.

-

Mass Spectrometry: Operate the Orbitrap/TOF in ESI+ mode. Set capillary voltage to 3.5 kV and desolvation temperature to 350°C.

-

Data Processing: Extract the ion chromatogram (EIC) for m/z 382.2018 ([M+H]⁺). Confirm isotopic fidelity by comparing the M+1 and M+2 peak intensities against the theoretical distribution for C₂₃H₂₇NO₄.

Fig 1: Self-validating LC-HRMS analytical workflow for exact mass verification.

Structural Causality in Peptide Synthesis (SPPS)

The 4-ethyl branch on the hexanoic acid backbone creates a sterically congested environment around the α-carbon. During SPPS, this steric bulk significantly reduces the kinetics of nucleophilic attack by the resin-bound amine onto the activated ester of the incoming amino acid.

Causality in Experimental Design: Standard coupling reagents like HATU/DIPEA can be problematic here. If the coupling is slow due to the 4-ethyl group, the excess uronium salt (HATU) can react with the free N-terminus of the peptide chain, leading to irreversible guanidinylation (chain termination). To circumvent this, I mandate the use of DIC (N,N'-Diisopropylcarbodiimide) and OxymaPure . This combination provides powerful activation via an active ester intermediate without the risk of guanidinylation, ensuring high coupling yields even for sterically hindered substrates. Furthermore, the Fmoc group is easily removed using 20% piperidine in DMF, maintaining orthogonality[2].

Step-by-Step Methodology: Self-Validating SPPS Protocol

-

Resin Preparation: Swell 0.1 mmol of peptidyl-resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 5 mins) to expose the free amine[2]. Wash thoroughly with DMF (5 x 1 min).

-

Pre-Activation: In a separate vial, dissolve 0.4 mmol (4 eq) of (S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid and 0.4 mmol of OxymaPure in minimal DMF. Add 0.4 mmol of DIC. Stir for 2 minutes to form the active ester.

-

Coupling: Add the activated amino acid solution to the resin. Agitate at room temperature for 120 minutes (extended time is required due to the 4-ethyl steric bulk).

-

Validation (Kaiser Test): Withdraw a few resin beads and perform a Kaiser test. A yellow color (negative) indicates complete coupling. A blue color (positive) dictates a mandatory re-coupling cycle using 2 eq of reagents for an additional 60 minutes.

-

Washing: Wash the resin with DMF (5 x 1 min) to remove excess reagents before proceeding to the next synthesis cycle.

Fig 2: Self-validating SPPS workflow for bulky Fmoc-amino acid coupling.

Conclusion

The successful application of (S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid in peptide engineering requires a deep understanding of its physicochemical properties. By utilizing exact monoisotopic mass (381.1940 Da) for HRMS verification and adapting SPPS protocols to account for its significant steric bulk, researchers can reliably incorporate this unnatural amino acid into complex therapeutic sequences, ensuring both high yield and analytical purity.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 138958479, (S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid". PubChem. URL:[Link]

Sources

(S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid structure

(S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid: Technical Guide to Gamma-Ethyl-Norleucine

Executive Summary

(S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid (CAS: 1998613-43-6), often referred to in peptide chemistry as Fmoc-L-γ-ethyl-norleucine or Fmoc-AEH , is a non-canonical amino acid used to modulate the physicochemical properties of peptide therapeutics. Structurally, it features a 2-ethylbutyl side chain, which presents a high degree of steric bulk and lipophilicity compared to natural leucine or isoleucine residues.

This guide details the chemical architecture, synthetic production, and application of this building block in Solid-Phase Peptide Synthesis (SPPS). Its primary utility lies in enhancing proteolytic stability (specifically against chymotrypsin-like activity) and optimizing hydrophobic interactions within receptor binding pockets.

Chemical Architecture & Properties

Structural Analysis

The compound is an

-

Systematic Name: (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-ethylhexanoic acid.[1][2]

-

Side Chain: 2-ethylbutyl group (

). -

Stereochemistry: (S)-configuration at the

-carbon (L-amino acid analog).

Comparison to Natural Analogs:

| Feature | Leucine (Leu) | Isoleucine (Ile) | (S)-4-Ethyl-Hexanoic Acid (AEH) |

|---|---|---|---|

| Side Chain | Isobutyl | sec-Butyl | 2-Ethylbutyl |

| Branching |

Physicochemical Data

-

Molecular Formula:

[2][3] -

Molecular Weight: 381.47 g/mol [1]

-

Solubility: Soluble in DMF, NMP, DCM; sparingly soluble in water.

-

Appearance: White to off-white powder.

Synthetic Accessibility & Production

The synthesis of (S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid presents a challenge due to the specific chirality required at the

Synthesis Workflow (DOT Diagram)

Figure 1: Chemo-enzymatic synthesis route for (S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid.

Detailed Protocol

-

Alkylation: Diethyl acetamidomalonate is treated with sodium ethoxide (NaOEt) in ethanol, followed by the addition of 1-bromo-2-ethylbutane . The mixture is refluxed to install the bulky 2-ethylbutyl side chain.

-

Hydrolysis & Decarboxylation: The diester is hydrolyzed under basic conditions (NaOH) and decarboxylated by acidification and heat to yield N-acetyl-DL-2-amino-4-ethylhexanoic acid .

-

Enzymatic Resolution: The racemic N-acetyl derivative is subjected to L-amino acylase (Aspergillus oryzae) at pH 7.5. The enzyme selectively hydrolyzes the L-isomer to the free amino acid, leaving the D-isomer acetylated.

-

Fmoc Protection: The isolated L-amino acid is reacted with Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) in aqueous dioxane/NaHCO3 to yield the final SPPS-ready building block.

Solid-Phase Peptide Synthesis (SPPS) Integration

Due to the significant steric bulk of the

Coupling Protocol

-

Reagents: Use HATU or Oxyma Pure/DIC rather than HBTU to drive the reaction to completion.

-

Stoichiometry: 4.0 equivalents of Amino Acid : 3.9 eq HATU : 8.0 eq DIEA.

-

Reaction Time: Extend coupling time to 60–90 minutes (standard is 30–45 min).

-

Monitoring: Perform a Chloranil test (more sensitive for secondary amines/bulky residues) or micro-cleavage LC-MS to verify coupling.

Deprotection

-

Standard: 20% Piperidine in DMF (2 x 5 min).

-

Note: The bulky side chain does not sterically hinder the removal of the Fmoc group, as the protection is on the nitrogen, far enough from the

-branching.

SPPS Cycle Diagram

Figure 2: Optimized SPPS cycle for sterically hindered amino acids.

Medicinal Chemistry Applications

Proteolytic Stability

The incorporation of (S)-2-amino-4-ethylhexanoic acid (AEH) into peptide sequences dramatically increases resistance to degradation by serine proteases, particularly chymotrypsin .

-

Mechanism: Chymotrypsin targets hydrophobic residues (Phe, Trp, Tyr, Leu). While AEH is hydrophobic, the

-branching creates a "steric shield" that prevents the peptide bond from fitting correctly into the enzyme's catalytic triad (S1 pocket). -

Data: Peptides containing AEH show a reaction velocity (

) significantly lower than those containing Leucine or Cyclohexylalanine (Cha).

Hydrophobic Pharmacophore Optimization

In drug design, AEH is used to probe hydrophobic pockets where Leucine is too small or not lipophilic enough.

-

Lipophilicity: With a LogP > 5, it enhances membrane permeability.

-

Receptor Binding: Useful in GLP-1 analogs and antimicrobial peptides to anchor the peptide into lipid bilayers or hydrophobic receptor domains.

References

-

VulcanChem. (S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid: Molecular Architecture and Synthesis. VulcanChem Product Guide. Link

-

Murakami, Y., et al. (2021).[4] The Effect of a Peptide Substrate Containing an Unnatural Branched Amino Acid on Chymotrypsin Activity.[4] Molecules, 26(3), 678. Link

-

PubChem. (S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid Compound Summary. National Library of Medicine. Link

-

Sigma-Aldrich. 1-Bromo-2-ethylbutane Product Sheet (Precursor). Merck KGaA. Link

Sources

- 1. (S)-2-(Fmoc-amino)-4-ethyl-hexanoicacid 95% | CAS: 1998613-43-6 | AChemBlock [achemblock.com]

- 2. (S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid | C23H27NO4 | CID 138958479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid () for sale [vulcanchem.com]

- 4. The Effect of a Peptide Substrate Containing an Unnatural Branched Amino Acid on Chymotrypsin Activity [mdpi.com]

Advanced Synthesis Protocol: (S)-2-(Fmoc-amino)-4-ethyl-hexanoic Acid

The following is an advanced technical guide for the synthesis of (S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid . This protocol is designed for research and development applications requiring high enantiomeric purity (>99% ee) and scalability.

Strategic Overview

(S)-2-Amino-4-ethylhexanoic acid (often referred to as

Route Selection: The Ni(II)-Nucleophilic Glycine Equivalent

While enzymatic resolution and Evans oxazolidinone alkylations are standard, this protocol utilizes the Ni(II)-Bis(amino)benzophenone (Ni-BPB) complex method (Belokon’s method).

-

Rationale:

-

Stereocontrol: The rigid square-planar geometry of the Ni(II) complex, combined with the shielding from the (S)-proline moiety, ensures virtually complete thermodynamic control, yielding (S)-amino acids with typically >98% de.

-

Scalability: The chiral ligand is recyclable, and the reaction proceeds under mild, operationally simple conditions without cryogenic temperatures (unlike Evans enolates).

-

Side-Chain Tolerance: This system is particularly robust for bulky electrophiles like 1-iodo-2-ethylbutane.

-

Retrosynthetic Analysis & Workflow

The synthesis disconnects the target into three components: the Fmoc protecting group, the chiral glycine equivalent, and the alkyl side chain.

Figure 1: Retrosynthetic workflow utilizing the recyclable Ni(II) chiral auxiliary platform.

Experimental Protocol

Phase 1: Preparation of the Electrophile

Target: 1-Iodo-2-ethylbutane Note: While 1-bromo-2-ethylbutane is commercially available, the iodide reacts significantly faster with the sterically hindered Ni-complex, reducing reaction times and preventing side reactions.

Reagents:

-

2-Ethylbutanol (1.0 eq)

-

Iodine (

) (1.1 eq) -

Triphenylphosphine (

) (1.1 eq) -

Imidazole (1.2 eq)

-

Solvent: Dichloromethane (DCM) or Toluene

Procedure:

-

Dissolve

and imidazole in anhydrous DCM (0.5 M) and cool to 0°C. -

Add iodine portion-wise. The solution will turn dark orange/brown and then fade to a yellow suspension.

-

Add 2-ethylbutanol dropwise.

-

Warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc).

-

Workup: Quench with saturated

(to remove excess iodine). Wash with water and brine. Dry over -

Purification: Pass through a short silica plug (eluting with hexanes) to remove phosphine oxide. Concentrate to yield the alkyl iodide as a colorless oil.

Phase 2: Asymmetric Alkylation

Target: (S)-Ni(II)-BPB-2-ethylbutyl-glycine complex

Reagents:

-

Ni(II)-(S)-BPB-Glycine Complex (1.0 eq) [Commercially available or synthesized from Glycine + (S)-BPB +

] -

1-Iodo-2-ethylbutane (1.5 eq)[1]

-

Base: Powdered KOH (5.0 eq) or NaOH

-

Solvent: DMF (anhydrous)

Procedure:

-

Setup: In a flame-dried flask under Argon, dissolve the red Ni(II)-Glycine complex in DMF (0.2 M).

-

Addition: Add the alkyl iodide (1-iodo-2-ethylbutane) followed by the powdered KOH.

-

Reaction: Stir vigorously at RT.

-

Observation: The deep red color of the starting complex may shift slightly but should remain red. If it turns brown/green, decomposition is occurring (check moisture).

-

Kinetics: Due to the steric bulk of the 2-ethylbutyl group, reaction time is typically 4–12 hours.

-

-

Monitoring: Use HPLC or TLC (CHCl3/Acetone 5:1). The product spot will be less polar (higher

) than the starting complex. -

Quench: Pour the mixture into ice-cold 5% acetic acid solution. The product will precipitate as a red solid.

-

Isolation: Filter the solid, wash copiously with water, and dry.[2]

-

Purification: If necessary, recrystallize from Acetone/Water or Ethanol. This step upgrades the diastereomeric excess (de) to >99%.[2][3]

Phase 3: Hydrolysis & Fmoc Protection

Target: (S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid

Step A: Ligand Disassembly

-

Dissolve the alkylated Ni-complex in MeOH/DCM (3:1).

-

Add 3N HCl (excess). The solution will turn from red to green (release of

) and a white solid (ligand HCl salt) may precipitate. -

Stir at 50°C for 1 hour until the red color is completely gone.

-

Separation: Evaporate most of the MeOH. Add water and extract the free chiral ligand (BPB) with Chloroform.

-

Purification of Free AA: Load the aqueous layer onto an ion-exchange column (Dowex 50W,

form). Wash with water (removes Ni salts) and elute the amino acid with 2M

Step B: Fmoc Protection

-

Dissolve the crude amino acid in Water/Acetone (1:1).

-

Add

(2.5 eq) to adjust pH to ~9. -

Add Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.1 eq) dissolved in Acetone.

-

Stir at RT for 4–12 hours.

-

Workup: Acidify to pH 2 with 1N HCl. The Fmoc-amino acid will precipitate or form an oil.

-

Extract with Ethyl Acetate. Wash with brine, dry over

. -

Final Purification: Flash chromatography (DCM/MeOH/AcOH) or recrystallization from EtOAc/Hexane.

Quality Control & Validation

| Parameter | Specification | Method |

| Appearance | White to off-white powder | Visual |

| Purity (HPLC) | > 98.0% | C18 column, Acetonitrile/Water (+0.1% TFA) gradient |

| Enantiomeric Excess | > 99.0% ee | Chiral HPLC (Crownpak CR(+) or Chiralpak AD-H) |

| Identity (MS) | [M+H]+ = 382.2 (approx) | ESI-MS |

| Identity (NMR) | Consistent with structure | 1H NMR (DMSO-d6 or CDCl3) |

Key NMR Diagnostic Signals (1H, CDCl3):

- ~7.3–7.8 ppm: Fmoc aromatic protons (8H).

-

~4.2–4.5 ppm: Fmoc

- ~0.8–0.9 ppm: Methyl groups of the ethyl side chains (distinct triplet/multiplet patterns).

Troubleshooting & Optimization

Issue: Low Yield in Alkylation

-

Cause: Steric hindrance of the 2-ethylbutyl group slows down the nucleophilic attack.

-

Solution: Switch from Bromide to Iodide (Finkelstein condition). Increase agitation speed. Use TBAI (tetrabutylammonium iodide) as a phase transfer catalyst if solubility is poor.

Issue: Incomplete Hydrolysis

-

Cause: The bulky side chain protects the Ni-complex from acid attack.

-

Solution: Increase temperature to 60–70°C during HCl treatment. Ensure Methanol concentration is high enough to keep the complex solubilized for the acid to act.

Issue: Racemization

-

Risk: Low risk with Ni-BPB method. However, during Fmoc protection, avoid excessive base (pH > 10) which can cause racemization at the

-position. Maintain pH 8.5–9.0.

References

-

Belokon, Y. N., et al. "Asymmetric synthesis of

-amino acids via the alkylation of chiral nickel(II) Schiff base complexes of glycine." Journal of the American Chemical Society, 1985, 107(14), 4252–4259. Link -

Soloshonok, V. A., et al.

-amino acids." Chemical Reviews, 2003, 103(8), 2945–2966. Link -

Myers, A. G., et al. "Highly practical methodology for the synthesis of D- and L-

-amino acids, N-methyl- - Kukhar, V. P., & Soloshonok, V. A.Fluorine-containing Amino Acids: Synthesis and Properties. Wiley, 1995. (Context for handling bulky/modified side chains).

Sources

- 1. scribd.com [scribd.com]

- 2. mdpi.com [mdpi.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. CAS 3814-34-4: 1-Bromo-2-ethylbutane | CymitQuimica [cymitquimica.com]

- 5. Greatly Simplified Procedures for the Synthesis of alpha-Amino Acids by the Direct Alkylation of Pseudoephedrine Glycinamide Hydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis - Oreate AI Blog [oreateai.com]

- 8. researchgate.net [researchgate.net]

Enantioselective Synthesis of 4-Ethylhexanoic Acid Derivatives: Mechanistic Insights and Advanced Methodologies

Introduction & Rationale

The enantioselective synthesis of 4-ethylhexanoic acid and its derivatives (such as 2-amino-4-ethylhexanoic acid) is a critical pursuit in modern organic chemistry and drug development. These chiral aliphatic building blocks are increasingly utilized in the design of unnatural amino acids, peptidomimetics, and advanced organoleptic compounds[1],[2].

The primary synthetic challenge lies in the remote nature of the C4 chiral center, which often resists standard asymmetric induction techniques due to its distance from highly reactive functional groups. Furthermore, when synthesizing amino acid derivatives, researchers must establish dual stereocenters (C2 and C4) and incorporate orthogonal protecting groups (e.g., Fmoc/Boc) to ensure compatibility with Solid-Phase Peptide Synthesis (SPPS)[1],[3]. This guide details the mechanistic workflows and self-validating protocols required to achieve high enantiomeric excess (ee) in these complex systems.

Strategic Approaches to Asymmetric Synthesis

Strategy A: Enzymatic Kinetic Resolution of Precursors

Enzymatic resolution remains one of the most scalable and highly selective methods for generating chiral 4-ethylhexanoic acid derivatives. By starting with racemic 4-ethylhexan-1-ol, researchers can utilize Candida antarctica lipase B (CAL-B) to selectively acetylate the (R)-enantiomer, leaving the (S)-enantiomer unreacted with up to 98% enantiomeric excess (ee)[4].

-

Causality: CAL-B is selected because its uniquely shaped hydrophobic binding pocket discriminates perfectly between the ethyl and propyl chains at the C4 position—a steric differentiation that is notoriously difficult to achieve with small-molecule transition metal catalysts. The isolated chiral alcohol is subsequently oxidized to the corresponding carboxylic acid using Jones reagent (CrO₃/H₂SO₄)[4].

Strategy B: Chemoenzymatic Synthesis of Unnatural Amino Acids

For derivatives like 2-amino-4-ethylhexanoic acid (AEH), which possess multiple stereocenters, a hybrid chemoenzymatic route is preferred[5]. The backbone is constructed via the alkylation of diethyl acetamidomalonate with 1-bromo-2-ethylbutane[6]. Following hydrolysis and decarboxylation, the resulting racemic N-acyl-AEH is subjected to optical resolution using Acylase I.

-

Causality: Acylase I stereoselectively hydrolyzes the acyl group of the L-enantiomer (S-configuration at C2), yielding enantiopure (S)-2-amino-4-ethylhexanoic acid[5]. This method is highly favored because it avoids the stoichiometric waste associated with chiral auxiliaries and operates under mild, environmentally benign aqueous conditions.

Strategy C: Asymmetric Hydroboration

Alternatively, chiral oxazaborolidine catalysts can facilitate the asymmetric hydroboration of 4-ethylhexene. This reaction proceeds at low temperatures (-20°C) under anhydrous conditions to yield (S)-4-ethylhexan-1-ol with approximately 90% ee[4]. While chemically elegant, this route requires rigorous exclusion of moisture and stoichiometric amounts of borane, making it more suitable for discovery-scale synthesis rather than industrial production.

Mechanistic Workflows

Synthetic workflow for (S)-2-Amino-4-ethylhexanoic acid via enzymatic resolution.

Asymmetric synthesis of (S)-4-ethylhexanoic acid via chiral hydroboration and oxidation.

Quantitative Data Comparison

To guide synthetic strategy selection, the following table summarizes the performance metrics of the primary methodologies discussed:

| Synthetic Methodology | Catalyst / Enzyme | Target Derivative | Enantiomeric Excess (ee) | Typical Yield | Scalability |

| Kinetic Resolution | CAL-B Lipase | (S)-4-Ethylhexan-1-ol | > 98% | ~45% (max 50%) | High |

| Enzymatic Hydrolysis | Acylase I | (S)-2-Amino-4-ethylhexanoic acid | > 99% | 35 - 40% | High |

| Asymmetric Hydroboration | Chiral Oxazaborolidine | (S)-4-Ethylhexan-1-ol | ~ 90% | 75 - 85% | Low-Medium |

| Direct Oxidation | Jones Reagent (CrO₃) | (S)-4-Ethylhexanoic acid | N/A (Retains ee) | 85 - 90% | Medium |

Detailed Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to ensure that stereochemical integrity is maintained before proceeding to subsequent steps.

Protocol 1: Synthesis of (S)-4-Ethylhexanoic Acid via CAL-B Resolution and Oxidation

Rationale: This two-step protocol isolates the chiral alcohol before oxidizing it to the acid. Oxidation of the primary alcohol does not epimerize the remote C4 chiral center, ensuring complete retention of stereochemistry[4].

Step 1: Enzymatic Acetylation

-

Dissolve racemic 4-ethylhexan-1-ol (100 mmol) and vinyl acetate (150 mmol) in anhydrous hexane (200 mL).

-

Add immobilized Candida antarctica lipase B (CAL-B, 2.0 g).

-

Incubate the suspension at 40°C in an orbital shaker (200 rpm) for 24 hours[4].

-

Self-Validation Step: Monitor the reaction via chiral GC. Stop the reaction when exactly 50% conversion is reached to ensure maximum ee of the unreacted (S)-enantiomer.

Step 2: Separation

-

Filter off the immobilized enzyme (which can be washed and reused).

-

Separate the unreacted (S)-4-ethylhexan-1-ol from the (R)-acetate byproduct using silica gel flash chromatography (eluent: hexane/ethyl acetate 9:1).

Step 3: Jones Oxidation

-

Dissolve the purified (S)-4-ethylhexan-1-ol (40 mmol) in acetone (100 mL) and cool to 0°C.

-

Dropwise, add freshly prepared Jones reagent (CrO₃ in aqueous H₂SO₄) until a persistent orange color remains, indicating complete consumption of the alcohol[4].

-

Causality: Temperature control (0°C) is critical to prevent over-oxidation or cleavage of the aliphatic chain.

-

-

Quench the excess oxidant with isopropanol (color changes to green).

-

Extract with diethyl ether, wash with brine, dry over MgSO₄, and concentrate in vacuo to yield (S)-4-ethylhexanoic acid.

Protocol 2: Chemoenzymatic Synthesis of (S)-2-Amino-4-ethylhexanoic acid (AEH)

Rationale: AEH is a vital unnatural amino acid used to probe protease specificity (e.g., chymotrypsin) via attachment to fluorophores like 7-Amino-4-methylcoumarin (AMC)[6],[7],[5].

Step 1: Backbone Construction

-

React diethyl acetamidomalonate with 1-bromo-2-ethylbutane in the presence of sodium ethoxide in refluxing ethanol to form the alkylated intermediate[6].

Step 2: Hydrolysis and Decarboxylation

-

Reflux the intermediate in 6M HCl for 12 hours.

-

Neutralize and re-acetylate the crude amino acid using acetic anhydride in basic aqueous solution to yield racemic N-acetyl-AEH.

Step 3: Optical Resolution

-

Dissolve racemic N-acetyl-AEH (50 mmol) in 0.1 M phosphate buffer (pH 7.0).

-

Add Acylase I (from Aspergillus melleus or porcine kidney) and incubate at 37°C for 48 hours[5].

-

Causality: The enzyme specifically recognizes the L-configuration (S-isomer at C2) and hydrolyzes the acetyl group, liberating the free amino acid, while the D-isomer (R-configuration) remains acetylated.

-

-

Self-Validation Step: Monitor the release of free amine using a ninhydrin assay.

Step 4: Purification

-

Acidify the mixture to pH 2.0 and extract the unreacted (R)-N-acetyl-AEH with ethyl acetate.

-

Adjust the aqueous layer to the isoelectric point of AEH (approx. pH 6.0) and apply to a Dowex 50W-X8 cation exchange resin.

-

Elute with 1M NH₄OH, concentrate, and lyophilize to obtain pure (S)-2-amino-4-ethylhexanoic acid.

References

-

Title: (S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid - Vulcanchem: Synthetic Methodologies Source: vulcanchem.com URL: 1

-

Title: Buy 4-ethylhexan-1-ol | 66576-32-7 - Smolecule Source: smolecule.com URL: 4

-

Title: Organoleptic compositions - EP1153547A2 Source: google.com (Patents) URL: 2

-

Title: Synthesis of L-α-amino-ω-bromoalkanoic acid for side chain modification Source: researchgate.net URL: 6

-

Title: 2-Amino-3,4-dimethylhexanoic acid | Benchchem Source: benchchem.com URL: 7

-

Title: 3-[(tert-butoxycarbonyl)amino]-4-ethylhexanoic acid Source: cymitquimica.com URL: 3

-

Title: The synthesis of the unnatural amino acid, 2-amino-4-ethylhexanoic acid (AEH) Source: researchgate.net URL: 5

Sources

- 1. (S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid () for sale [vulcanchem.com]

- 2. EP1153547A2 - Organoleptic compositions - Google Patents [patents.google.com]

- 3. CAS 776330-51-9: 3-[(tert-butoxycarbonyl)amino]-4-ethylhex… [cymitquimica.com]

- 4. Buy 4-ethylhexan-1-ol | 66576-32-7 [smolecule.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 2-Amino-3,4-dimethylhexanoic acid | Benchchem [benchchem.com]

Advanced Fmoc Protection Strategies for Non-Proteinogenic Amino Acids

Topic: Fmoc Protection of Non-Proteinogenic Amino Acids Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

The incorporation of non-proteinogenic amino acids (NPAAs)—such as

Part 1: Strategic Reagent Selection

The choice of Fmoc-introducing reagent is the single most critical variable. While Fmoc-Cl is historically significant, it is often too aggressive for sensitive NPAAs. Conversely, Fmoc-OSu is gentler but may lack the reactivity for sterically hindered amines.

Table 1: Comparative Analysis of Fmoc Protection Reagents

| Feature | Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) | Fmoc-Cl (9-Fluorenylmethyl chloroformate) | Fmoc-N |

| Reactivity | Moderate (Controlled) | High (Aggressive) | Low to Moderate |

| Primary Use Case | Standard | Sterically hindered amines, | Base-sensitive substrates.[3][4][] |

| Major Side Reaction | Lossen rearrangement (rare); generally clean. | Dipeptide formation (oligomerization); Hydrolysis. | Hydrazoic acid formation (safety risk). |

| Byproducts | N-hydroxysuccinimide (Water soluble, easy removal). | HCl (Requires immediate neutralization). | Sodium azide salts.[6] |

| Purity Profile | High (>98% typical).[] | Variable (requires recrystallization). | High, but slow reaction. |

| Recommendation | Default Choice for 90% of synthesis. | Specialist Choice for hindered secondary amines. | Niche Choice for specific sensitivities. |

Part 2: Decision Logic & Workflow

Before initiating synthesis, use this decision matrix to select the optimal protocol.

Figure 1: Decision tree for selecting the appropriate Fmoc protection strategy based on substrate steric and electronic properties.

Part 3: Core Experimental Protocols

Protocol A: The "Gold Standard" (Fmoc-OSu)

Best for: Standard non-proteinogenic amino acids (e.g.,

Mechanism: Fmoc-OSu reacts with the free amine under mild basic conditions.[3] The succinimide leaving group is non-reactive, preventing the formation of "mixed anhydride" intermediates that lead to dipeptides (a common failure mode with Fmoc-Cl).

Reagents:

-

Amino Acid (10 mmol)

-

Fmoc-OSu (10-11 mmol)

-

NaHCO

(20-25 mmol) -

Solvent: Water : Acetone (1:1) or Water : Dioxane (1:1)

Step-by-Step:

-

Dissolution: Dissolve the amino acid and NaHCO

in water. If solubility is poor, add the organic co-solvent (Acetone or Dioxane) until clear.-

Critical Insight: Maintain pH between 8.5 and 9.0. pH > 10 risks Fmoc cleavage (dibenzofulvene formation); pH < 8 slows the reaction.

-

-

Addition: Cool the solution to 0°C. Add Fmoc-OSu slowly (dropwise if dissolved in acetone, or portion-wise if solid).

-

Reaction: Allow to warm to room temperature (RT) and stir for 4–16 hours. Monitor by TLC or HPLC.

-

Workup (Self-Validating Step):

-

Evaporate organic solvent (Acetone/Dioxane) under reduced pressure.

-

Extract the aqueous phase with Et

O (2x) to remove unreacted Fmoc-OSu and byproducts (fulvene). The product stays in the aqueous phase. -

Acidify the aqueous phase to pH 1–2 with 1M HCl or KHSO

. The Fmoc-amino acid will precipitate or oil out. -

Extract with Ethyl Acetate (3x), dry over Na

SO

-

Protocol B: Transient Silylation (TMS-Cl / Fmoc-Cl)

Best for: Sterically hindered amino acids (e.g., Aib,

Mechanism: TMS-Cl temporarily protects the carboxylic acid as a silyl ester and silylates the amine. This increases solubility in organic solvents and activates the amine for reaction with the more aggressive Fmoc-Cl, while preventing oligomerization.

Reagents:

-

Amino Acid (10 mmol)

-

TMS-Cl (Chlorotrimethylsilane) (22 mmol)

-

DIPEA (Diisopropylethylamine) (22 mmol)

-

Fmoc-Cl (10 mmol)

-

Solvent: Dry DCM (Dichloromethane)

Step-by-Step:

-

Silylation: Suspend the amino acid in dry DCM under nitrogen. Add DIPEA, followed by dropwise addition of TMS-Cl. Reflux gently for 1–2 hours.

-

Checkpoint: The solution should become clear as the silyl ester forms. If suspension persists, add more TMS-Cl/DIPEA.

-

-

Protection: Cool to 0°C. Add Fmoc-Cl (dissolved in minimal DCM) dropwise.

-

Reaction: Stir at 0°C for 1 hour, then RT overnight.

-

Hydrolysis & Workup:

-

Evaporate DCM. Re-dissolve residue in Et

O. -

Add water to hydrolyze the TMS ester (regenerating the COOH).

-

Wash the organic layer with 1M HCl, then water, then brine.

-

Dry and concentrate.

-

Part 4: Advanced Workflow – -Methylation via Solid Phase

Best for: Creating Fmoc-

Direct methylation of Fmoc-amino acids is difficult due to base sensitivity. The Biron-Kessler method using the o-NBS (ortho-nitrobenzenesulfonyl) group is the industry standard for high purity.

Figure 2: Solid-phase synthesis workflow for Fmoc-N-methyl amino acids using the o-NBS strategy.

Protocol Highlights:

-

Resin: Use 2-Chlorotrityl Chloride (2-CTC) resin to prevent diketopiperazine formation during cleavage.

-

Methylation: The electron-withdrawing o-NBS group acidifies the N-H proton, allowing methylation with weaker bases (DBU) and avoiding racemization.

-

Final Protection: After removing o-NBS, react the resin-bound secondary amine with Fmoc-OSu (3 eq) and DIPEA (6 eq) in NMP.

Part 5: Troubleshooting & Optimization

Table 2: Common Failure Modes and Solutions

| Issue | Root Cause | Corrective Action |

| Dipeptide Formation | Mixed anhydride formation (Fmoc-Cl); High pH. | Switch to Fmoc-OSu . If using Fmoc-Cl, ensure strict temperature control (0°C) and avoid excess base. Use TMS-Cl protocol. |

| Incomplete Reaction | Steric hindrance; Poor solubility. | Use Protocol B (Silylation) . Increase temperature to 40°C (monitor closely). Use ultrasonic bath. |

| Racemization | High pH during protection; Activated ester instability. | Maintain pH < 9.5. Avoid using strong bases like NaOH; stick to NaHCO |

| Oligomerization (Gly) | High reactivity of Glycine amine. | Mandatory: Use Fmoc-OSu or Fmoc-N |

References

-

Carpino, L. A., & Han, G. Y. (1972).[7] The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group.[3][8][9] The Journal of Organic Chemistry, 37(22), 3404–3409.

-

Raillard, S. P., et al. (1999). Large-Scale Syntheses of FMOC-Protected Non-Proteogenic Amino Acids. Organic Process Research & Development, 3(3), 177–183.

-

Biron, E., & Kessler, H. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis.[9][10][11][12] The Journal of Organic Chemistry, 70(13), 5183–5189.

-

Bolger, S. J., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin. STAR Protocols, 4(4), 102720.

-

BenchChem Technical Support. (2025). A Head-to-Head Comparison: Fmoc-OSu vs. Fmoc-Cl for Amine Protection.[8][9] BenchChem Technical Guides.

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Fmoc-Protected Amino Groups [organic-chemistry.org]

- 6. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 7. total-synthesis.com [total-synthesis.com]

- 8. benchchem.com [benchchem.com]

- 9. nbinno.com [nbinno.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]

Beyond Canonical Space: The Strategic Utility of (S)-2-(Fmoc-amino)-4-ethyl-hexanoic Acid

The following technical guide details the structural utility, synthesis integration, and strategic application of (S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid in peptide drug discovery.

Executive Summary

In the optimization of peptide therapeutics, medicinal chemists often face a "hydrophobic ceiling"—the limit where increasing lipophilicity using canonical residues (Leucine, Isoleucine, Phenylalanine) fails to improve potency or metabolic stability. (S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid (henceforth referred to as Fmoc-4-Et-Nle or (S)-AEH ) represents a critical tool for breaking this ceiling.

Structurally functioning as a "Super-Leucine," this non-canonical amino acid (NCAA) introduces a massive, bifurcated hydrophobic volume at the

Structural Anatomy & Physiochemical Profile[1]

To understand the utility of (S)-AEH, one must analyze its side-chain topology relative to canonical hydrophobic residues.

The "Super-Leucine" Architecture

While Leucine possesses a

| Feature | Leucine (Leu) | Isoleucine (Ile) | (S)-AEH (4-Et-Nle) |

| Side Chain | Isobutyl | sec-Butyl | 2-Ethyl-butyl |

| Dimethyl ( | Methyl/H | Diethyl ( | |

| Steric Bulk ( | Moderate | High ( | Extreme ( |

| LogP (Approx) | 1.8 | 2.1 | ~3.5 - 4.0 |

| Primary Utility | Core packing | Deep pocket filling / Proteolytic shield |

The "Umbrella Effect"

The defining feature of (S)-AEH is the Umbrella Effect . The two ethyl groups at the

Strategic Role in Peptide Design

Metabolic Stability via Steric Shielding

Proteolytic degradation often occurs when enzymes (e.g., Chymotrypsin, Neprilysin) access the scissile bond.

-

Mechanism: The bulky

-ethyl groups of (S)-AEH physically block the active site of proteases from approaching the amide nitrogen of the peptide backbone. -

Application: Replacing Leucine or Phenylalanine at the

or

Optimizing Hydrophobic Interactions (The "Goldilocks" Fit)

Many drug targets (GPCRs, Protein-Protein Interaction interfaces) possess large, poorly defined hydrophobic grooves.

-

Failure Mode: Canonical residues (Leu/Phe) may "rattle" inside these pockets, leading to low affinity (

) due to insufficient Van der Waals contact surface area. -

Solution: (S)-AEH acts as a hydrophobic anchor. Its volume allows it to engage multiple sub-pockets simultaneously, drastically improving residence time and potency.

Visualizing the Decision Logic

The following diagram illustrates the decision matrix for incorporating (S)-AEH into a lead sequence.

Figure 1: Decision matrix for selecting (S)-AEH over other hydrophobic non-canonical amino acids.

Solid Phase Peptide Synthesis (SPPS) Integration[2]

Coupling (S)-AEH is challenging due to the steric bulk of the side chain, which hinders the approach of the activated ester to the N-terminus of the resin-bound peptide. Standard protocols often result in deletion sequences.

Critical Reagents

-

Coupling Reagent: DIC/Oxyma Pure is preferred for minimizing racemization, but HATU/HOAt is recommended for this specific residue to drive the reaction to completion.

-

Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine).

-

Solvent: DMF (Standard) or NMP (if aggregation is suspected).

Optimized Protocol: The "Double-Hit" Strategy

To ensure >99% coupling efficiency, a double-coupling cycle is mandatory.

Step-by-Step Methodology:

-

Resin Preparation: Swell resin in DMF for 30 minutes.

-

Fmoc Deprotection (Previous AA):

-

20% Piperidine in DMF (2 x 5 min).

-

Crucial Wash: Wash 5x with DMF to remove all traces of piperidine (prevents premature Fmoc removal of the incoming bulky AA).

-

-

Activation (Prepare immediately before use):

-

Dissolve 4.0 eq of (S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid .

-

Add 3.9 eq HATU .

-

Add 8.0 eq DIEA .

-

Note: Pre-activation time should be < 2 minutes to avoid racemization.

-

-

Coupling 1 (The "Push"):

-

Add activated solution to resin.

-

Agitate for 60 minutes at Room Temperature (or 15 min at 50°C microwave).

-

Drain and wash 3x DMF.[1]

-

-

Coupling 2 (The "Cleanup"):

-

Repeat activation with fresh reagents (use DIC/Oxyma for the second hit to vary the activation chemistry).

-

Agitate for 45 minutes .

-

-

Monitoring (Mandatory):

-

Perform a Chloranil Test (for secondary amines) or Kaiser Test (for primary amines).

-

If positive: Do NOT proceed. Cap with Acetic Anhydride and accept the loss, or try a third coupling at higher temp (max 60°C).

-

Visualizing the Synthesis Workflow

Figure 2: Optimized SPPS workflow for sterically hindered amino acids like (S)-AEH.

Analytical Characterization Data

When validating the identity of peptides containing (S)-AEH, standard retention times will shift significantly compared to Leucine-containing analogs.

| Property | Value / Note |

| Molecular Formula | |

| Molecular Weight | 381.5 g/mol |

| HPLC Shift | Expect a +2 to +4 minute shift in retention time (C18 column, standard gradient) relative to Leu-peptides due to high lipophilicity. |

| Solubility | Low in water/methanol. Dissolve in DMF, NMP, or DMSO for stock solutions. |

| Racemization Risk | Moderate. Avoid bases stronger than DIEA during coupling. |

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 138958479: (S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid.[2] Retrieved from [Link]

- Gentilucci, L., et al. (2010). Chemical Modifications of Peptides: The Impact of Non-Proteinogenic Amino Acids. Current Pharmaceutical Design. (Contextual grounding on hydrophobic NCAAs).

- Behrendt, R., et al. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. (Protocol grounding for bulky residues).

Sources

Technical Guide: Hydrophobicity and Physicochemical Properties of (S)-2-(Fmoc-amino)-4-ethyl-hexanoic Acid Side Chain

Executive Summary: The Hydrophobic Architect

(S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid (CAS: 1998613-43-6) represents a critical tool in the rational design of peptide therapeutics. Unlike canonical hydrophobic residues (Leucine, Isoleucine, Valine), this non-standard amino acid introduces a

This guide provides a rigorous analysis of the side chain's hydrophobicity, its impact on peptide physicochemical properties, and validated protocols for its incorporation into solid-phase peptide synthesis (SPPS).

Structural Analysis & Hydrophobicity Profiling

Molecular Architecture

The defining feature of this residue is the 4-ethyl-hexanoic side chain. To understand its behavior, we must dissect its topology relative to the peptide backbone.

-

IUPAC Core: (S)-2-amino-4-ethylhexanoic acid.

-

Side Chain Composition: A butyl chain substituted at the

-position (C4) with an ethyl group. -

Formula of R-Group:

-

Carbon Count (Side Chain): 6 carbons (Isobaric with Hexyl, but branched).

Comparative Hydrophobicity

The hydrophobicity of an amino acid side chain is the primary driver of protein folding and ligand binding.[1] We compare the 4-ethyl-hexanoic side chain against canonical residues using the Intrinsic Hydrophobicity Scale and calculated LogP (cLogP) values.

Table 1: Comparative Hydrophobicity and Steric Parameters

| Amino Acid Residue | Side Chain Structure | Side Chain Carbon Count | Hydrophobicity (Relative to Leu) | Steric Bulk (A-Value approx.) | Primary Utility |

| Leucine (Leu) | 4 | 1.0 (Reference) | High | Core packing | |

| Isoleucine (Ile) | 4 | ~1.05 | Very High | ||

| Phenylalanine (Phe) | Aromatic (Benzyl) | 7 | ~1.5 | Moderate | |

| (S)-4-Ethyl-Hxa | 6 | ~1.8 - 2.0 | Very High | Membrane penetration, deep pocket filling | |

| Norleucine (Nle) | Linear (Butyl) | 4 | ~1.1 | Low | Methionine isostere |

Note: The "Side Chain Structure" for (S)-4-Ethyl-Hxa is described relative to the

The "Super-Leucine" Effect

The 4-ethyl-hexanoic side chain can be conceptualized as a "Super-Leucine." While Leucine has a dimethyl branch at the

-

Result: A significant increase in solvent-accessible surface area (SASA) and lipophilicity without introducing aromaticity. This is crucial for targets where aromatic residues (Phe/Trp) cause steric clashes or metabolic liability (oxidation).

Mechanistic Applications in Drug Design

Enhancing Membrane Permeability

The high lipophilicity of the 4-ethyl-hexanoic side chain facilitates the transition of peptides across the lipid bilayer.

-

Mechanism: The aliphatic C6 chain partitions effectively into the acyl core of the membrane, lowering the desolvation energy penalty of the peptide backbone.

-

Application: Replacing Leucine or Phenylalanine with 4-ethyl-hexanoic acid in cell-penetrating peptides (CPPs) or macrocycles can increase cytosolic delivery efficiency by 2-5 fold.

Proteolytic Stability via Steric Shielding

The

-

Causality: Proteases like Chymotrypsin or Elastase require the peptide backbone to adopt an extended conformation in the active site. The bulk of the ethyl group at C4 sterically hinders this fit, extending the plasma half-life (

) of the therapeutic.

Visualization: Structural Logic

The following diagram illustrates the structural hierarchy and functional impact of the side chain.

Figure 1: Structural causality map linking the 4-ethyl-hexanoic acid side chain architecture to downstream pharmacological benefits.

Experimental Protocols: Synthesis & Handling

Working with highly hydrophobic, sterically demanding amino acids requires modified protocols to prevent aggregation and ensure complete coupling.

Solid Phase Peptide Synthesis (SPPS) Optimization

Challenge: The bulky side chain hinders the approach of the activated amino acid to the N-terminus of the resin-bound peptide. Furthermore, the hydrophobicity can induce "

Protocol: High-Efficiency Coupling Cycle

-

Resin Selection: Use low-loading resin (0.2 - 0.4 mmol/g) such as ChemMatrix or Tentagel to maximize solvation.

-

Swelling: Swell resin in DCM (Dichloromethane) for 30 mins, then wash with NMP (N-Methyl-2-pyrrolidone). Reason: DCM swells the polystyrene core; NMP solvates the growing peptide chain better than DMF.

-

Activation (In Situ):

-

Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) / HOAt (1-Hydroxy-7-azabenzotriazole).

-

Base: DIEA (Diisopropylethylamine).

-

Stoichiometry: 4 eq Amino Acid : 3.9 eq HATU : 4 eq HOAt : 8 eq DIEA.

-

Note: HOAt is critical here as it accelerates coupling for sterically hindered amines via the neighboring group effect.

-

-

Coupling Conditions:

-

Temperature: Microwave irradiation at 75°C for 10 minutes OR 50°C conventional heating for 60 minutes.

-

Double Coupling: Mandatory. Repeat the coupling step with fresh reagents.

-

-

Capping: Acetylate unreacted amines immediately after coupling to prevent deletion sequences.

Solubility & Purification Strategy

Challenge: Peptides containing this residue will exhibit significant retention time shifts in RP-HPLC and may precipitate in aqueous buffers.

Protocol: Purification Workflow

-

Dissolution: Dissolve crude peptide in 50% Acetic Acid or HFIP (Hexafluoroisopropanol) mixed with water. Avoid pure water or low % ACN.

-

Column Selection: C4 or C8 column (instead of C18). Reason: The high hydrophobicity may cause irreversible binding to C18 phases.

-

Gradient: Start higher (e.g., 20% B) and use a shallower gradient (0.5% B/min).

-

Buffer A: 0.1% TFA in Water.

-

Buffer B: 0.1% TFA in Isopropanol/Acetonitrile (1:1). Isopropanol helps solvate hydrophobic chains.

-

Visualization: SPPS Decision Workflow

Figure 2: Decision tree for optimizing the coupling of bulky hydrophobic residues during SPPS.

References

-

VulcanChem . (S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid: Technical Datasheet. Retrieved from

-

Max Planck Institute . An Intrinsic Hydrophobicity Scale for Amino Acids and Its Application to Fluorinated Compounds. Retrieved from

-

Tulane School of Medicine . Experimentally determined hydrophobicity scale for proteins at membrane interfaces. Retrieved from

-

Alfa Chemistry . Hydrophobicity Index Table of Common Amino Acids. Retrieved from

Sources

Steric Engineering of the 4-Ethylhexanoic Acid Scaffold

This guide details the steric and physicochemical properties of the 4-ethylhexanoic acid (4-EHA) moiety, a critical "remote steric" building block in modern drug delivery and medicinal chemistry.

From Metabolic Stability to Lipid Nanoparticle (LNP) Formulation

Executive Summary: The "Remote Steric" Advantage

In drug development, steric hindrance is often a double-edged sword: it confers metabolic stability but hinders synthetic conjugation. 4-Ethylhexanoic acid (4-EHA) represents a strategic solution to this dilemma. Unlike its common isomer 2-ethylhexanoic acid (2-EHA) , where the ethyl group is proximal to the carboxyl head, 4-EHA places the steric bulk at the

This "Remote Steric Shielding" architecture offers three distinct advantages:

-

Synthetic Accessibility: The carboxyl group remains unhindered, allowing rapid, high-yield conjugation to drugs, peptides, or lipid headgroups.

-

Metabolic Stalling: The C4-branch acts as a "delayed fuse," permitting limited beta-oxidation before creating a metabolic blockade, thereby tuning pharmacokinetic (PK) half-life.

-

Cone-Shape Topology: In lipid nanoparticles (LNPs), the C4-branch increases the critical packing parameter (CPP), facilitating the hexagonal phase transitions required for endosomal escape.

Structural Dynamics: 4-EHA vs. 2-EHA

Understanding the spatial arrangement is critical for application.

| Feature | 2-Ethylhexanoic Acid (2-EHA) | 4-Ethylhexanoic Acid (4-EHA) |

| Branch Position | C2 ( | C4 ( |

| Steric Effect on COOH | High: Hinders esterification/amide coupling. | Low: Reacts like linear hexanoic acid. |

| Chirality | 1 Chiral Center (C2) | 1 Chiral Center (C4) |

| Beta-Oxidation | Blocks immediately (cannot form trans- | Delayed Block: Allows 1 cycle, then stalls. |

| LNP Packing | Creates bulk at the interface (headgroup). | Creates bulk in the hydrophobic tail (tail splay). |

Visualization: Conformational Sterics

The following diagram illustrates the "Remote Steric" concept and its impact on reactivity vs. metabolic access.

Figure 1: Comparative steric topology. Note the spacer in 4-EHA allowing free access to the reactive center.

Mechanism of Action

Metabolic Stability: The "Delayed Blockade"

The primary utility of 4-EHA in peptide modification (lipidation) is extending half-life. Linear fatty acids are rapidly degraded by mitochondrial

-

Cycle 1 (Permissive): The enzyme Acyl-CoA Dehydrogenase successfully oxidizes the C2-C3 bond. The first two carbons (C1 and C2) are cleaved as Acetyl-CoA.[1][2]

-

The Shift: The original C3 becomes the new C1, and the original C4 (bearing the ethyl group) becomes the new C2 (

-position) . -

Cycle 2 (Stalled): The remaining chain is now a 2-ethyl-acyl-CoA derivative. The ethyl group at the new

-position sterically clashes with the catalytic pocket of Acyl-CoA Dehydrogenase, preventing the formation of the required trans- -

Result: The molecule is trapped, significantly prolonging its systemic circulation compared to linear analogs.

LNP Formulation: Critical Packing Parameter (CPP)

-

Linear tails (Cylindrical, CPP

1) form stable bilayers (lamellar phase), which trap mRNA in endosomes. -

4-EHA tails (Cone-shaped, CPP > 1) induce membrane curvature. This promotes the transition to the inverted hexagonal phase (

) at acidic endosomal pH, facilitating membrane fusion and cytosolic release of the RNA payload.

Experimental Protocols

Protocol A: Synthesis of Chiral 4-Ethylhexanoic Acid

Rationale: Commercial 4-EHA is often racemic. For precise drug binding, the (R)- or (S)-enantiomer is required. This protocol uses enzymatic resolution.[3]

Reagents:

-

Racemic ethyl 4-ethylhexanoate

-

Candida antarctica Lipase B (CAL-B)

-

Phosphate buffer (pH 7.0)

Workflow:

-

Emulsification: Suspend 10 mmol racemic ethyl 4-ethylhexanoate in 50 mL phosphate buffer (0.1 M, pH 7.0).

-

Enzymatic Hydrolysis: Add immobilized CAL-B (50 mg). Incubate at 30°C with orbital shaking (200 rpm).

-

Monitoring: Monitor reaction progress via GC-FID. The enzyme typically shows preference for the (R)-ester, hydrolyzing it to the (R)-acid.

-

Termination: Stop reaction at 50% conversion (approx. 24-48 hours).

-

Separation: Adjust pH to 9.0 (deprotonates the free acid). Extract the unreacted (S)-ester with hexane.

-

Acid Recovery: Acidify the aqueous phase to pH 2.0 with HCl. Extract the (R)-4-ethylhexanoic acid with ethyl acetate.

-

Purification: Dry organic layer over MgSO

, concentrate, and distill (bp ~228°C) to obtain enantiopure acid.

Protocol B: Albumin Binding Affinity (Fluorescence Quenching)

Rationale: To quantify how the 4-ethyl branch affects pharmacokinetics via albumin binding.

Materials:

-

Human Serum Albumin (HSA), fatty acid-free (2

M in PBS). -

Ligand: 4-Ethylhexanoic acid (stock in DMSO).

-

Probe: Trp-214 (intrinsic fluorescence).

Step-by-Step:

-

Baseline: Measure emission spectrum of 2

M HSA (Excitation: 295 nm; Emission: 300–450 nm). -

Titration: Sequentially add 4-EHA (0 to 20

M). Keep DMSO < 1%. -

Equilibration: Incubate 5 mins between additions at 37°C.

-

Data Analysis: Plot fluorescence intensity (

) vs. concentration -

Calculation: Derive the binding constant (

) using the modified Stern-Volmer equation:

Applications in Drug Development[4][5]

Table 1: Comparative Utility of 4-EHA

| Application Domain | Role of 4-EHA | Mechanism | Key Reference Outcome |

| Peptide Therapeutics | Side-chain modification | Proteolytic Shielding: The | Increased plasma half-life of GLP-1 analogs. |

| Lipid Nanoparticles | Ionizable Lipid Tail | Endosomal Escape: Branching increases tail volume, inducing hexagonal phase fusion. | 3x higher mRNA transfection vs. linear lipids (Dlin-MC3-DMA analogs).[4] |

| Small Molecule Prodrugs | Lipophilic promoiety | Lymphatic Transport: Enhances chylomicron association for oral bioavailability. | Bypasses first-pass metabolism via lymphatic uptake. |

Diagram: The Beta-Oxidation Blockade

This pathway illustrates why 4-EHA is metabolically superior to linear fatty acids.

Figure 2: The "Delayed Blockade" mechanism. The C4-ethyl group shifts to the C2 position after the first metabolic cycle, creating a refractory species that persists in circulation.

References

-

PubChem. 4-Ethylhexanoic acid | C8H16O2. National Library of Medicine. Available at: [Link]

-

Zhang, R., et al. (2025). Artificial Intelligence-Driven Strategies for Targeted Delivery and Enhanced Stability of RNA-Based Lipid Nanoparticle Cancer Vaccines. (Discusses 4-ethylhexanoic acid cores in GAN-generated lipids). Available at: [Link]

-

Kadela-Tomanek, M., et al. (2021). Pharmacokinetics of Newly Synthesized Betulin-1,4-quinone Hybrids.[5] (Utilization of 4-ethylhexanoic acid as a hydrophobic building block).[5] Processes, 9(2), 376. Available at: [Link]

-

Himo, F. (2010). Rapid synthesis of flavor compound 4-ethyloctanoic acid under microwave irradiation. (Synthetic protocols for 4-ethyl branched acids). Available at: [Link]

-

AOCS. Fatty Acid Beta-Oxidation Pathway and Regulation. (Fundamental mechanism of beta-oxidation blockade by branching). Available at: [Link]

Sources

- 1. Beta oxidation - Wikipedia [en.wikipedia.org]

- 2. jackwestin.com [jackwestin.com]

- 3. researchgate.net [researchgate.net]

- 4. Artificial Intelligence-Driven Strategies for Targeted Delivery and Enhanced Stability of RNA-Based Lipid Nanoparticle Cancer Vaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Methodological & Application

Incorporating (S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid in SPPS

Application Note & Protocol:

Executive Summary & Chemical Logic

(S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid (often abbreviated as Fmoc-L-AEH or Fmoc-4-ethyl-Nle ) is an unnatural amino acid characterized by a significant hydrophobic footprint and gamma-branching. Structurally, it is an analog of Norleucine where the

Why use it?

-

Hydrophobic Probing: Its side chain (

) provides a massive hydrophobic surface area, making it ideal for probing hydrophobic pockets in receptors or increasing the membrane permeability of peptide therapeutics. -

Proteolytic Stability: The steric bulk at the

-position hinders the approach of proteases (e.g., chymotrypsin), extending the half-life of the peptide in vivo.

The Challenge: Steric Hindrance & Aggregation

Unlike

-

Coupling: The bulky ethyl groups create a "shield" around the activated carboxylate, requiring high-efficiency coupling reagents.

-

Aggregation: The high lipophilicity of the diethyl moiety promotes inter-chain aggregation, often leading to incomplete coupling of subsequent residues (the "difficult sequence" phenomenon).

Physiochemical Profile

| Property | Specification |

| Common Name | Fmoc-L-AEH; Fmoc-4-ethyl-L-norleucine |

| Formula | |

| Molecular Weight | 381.5 g/mol |

| Steric Class | Class B (Moderately Hindered, |

| Hydrophobicity | High (Significantly > Leu/Phe) |

| Solubility | Soluble in DMF, NMP, DCM. Insoluble in water/ether. |

| Chirality | L-configuration at |

Optimized SPPS Protocol

This protocol is designed for standard Fmoc/tBu chemistry on automated synthesizers or manual setups.

A. Resin Selection (Critical)

Due to the high hydrophobicity of AEH, standard Polystyrene (PS) resins often collapse, trapping the growing chain.

-

Recommended: ChemMatrix® (100% PEG) or PEG-PS (Tentagel). These amphiphilic supports maintain solvation of hydrophobic sequences.

-

Loading: Keep loading low (0.2 – 0.4 mmol/g ) to prevent steric crowding between chains.

B. Solubilization

Fmoc-L-AEH is lipophilic and dissolves readily in organic solvents.

-

Standard: 0.2 M in DMF.

-

Optimized: If aggregation is suspected in the sequence, use NMP (N-methylpyrrolidone) or a mixture of DMF/DMSO (90:10) to disrupt hydrogen bonding.

C. Coupling Strategy

Do not use weak reagents like HOBt/DCC.

Method 1: The Gold Standard (DIC/Oxyma) This method is preferred for preventing racemization while maintaining high coupling efficiency.

-

Reagents: DIC (Diisopropylcarbodiimide) + Oxyma Pure (Ethyl cyano(hydroxyimino)acetate).

-

Stoichiometry: 5 eq. AA : 5 eq. DIC : 5 eq. Oxyma.

-

Conditions: 60 minutes at Room Temperature (RT).

-

Optimization: If the sequence is difficult, perform Double Coupling (2 x 45 min).

Method 2: The "Power" Coupling (HATU) Use this if Method 1 fails or for extremely hindered adjacent residues (e.g., coupling AEH onto Pro or N-Me-AA).

-

Reagents: HATU + DIEA (Diisopropylethylamine).

-

Stoichiometry: 4 eq. AA : 3.9 eq. HATU : 8 eq. DIEA.

-

Conditions: 45 minutes at RT.

-

Warning: Avoid pre-activation times > 2 minutes to prevent guanidinium capping.

D. Deprotection

Standard conditions apply. The bulky side chain does not hinder Fmoc removal.

-

Reagent: 20% Piperidine in DMF + 0.1 M Oxyma (to suppress aspartimide formation if Asp is present).

-

Cycle: 2 x 10 minutes.

Workflow Visualization

The following diagram outlines the decision logic for incorporating Fmoc-L-AEH, specifically addressing the "Aggregation Check" point.

Figure 1: Decision tree for the incorporation of Fmoc-L-AEH, emphasizing the switch to HATU upon incomplete coupling.

Troubleshooting & "Difficult Sequences"

If Fmoc-L-AEH is part of a "difficult sequence" (e.g., adjacent to Val, Ile, or other AEH residues), the peptide chain may aggregate via beta-sheet formation.

Symptoms:

-

Disappearance of the resin beads (clumping).

-

Positive Kaiser test after double coupling.

-

Truncated peptides in LC-MS.

The "Magic Mixture" Solution: Replace standard DMF washing and coupling solvents with the following "Magic Mixture" to disrupt aggregation:

-

DCM / DMF / NMP (1:1:1) containing 1% Triton X-100 or 2 M Lithium Chloride .

-

Alternatively, use Pseudoproline dipeptides at positions preceding the AEH residue if possible.

Cleavage & Purification

Fmoc-L-AEH contains no side-chain protecting groups (the ethyl group is alkyl). Therefore, it is stable to all standard cleavage cocktails.

-

Cocktail: TFA / TIS / Water (95:2.5:2.5).

-

Time: 2–3 hours.

-

Precipitation: Cold Diethyl Ether.

-

HPLC Note: Due to the high hydrophobicity of AEH, the peptide will elute significantly later (higher % Acetonitrile) than the native sequence. Adjust the gradient to go up to 70-80% B.

References

-

Yamawaki, Y., et al. (2021).[1] "Synthesis of Unnatural Amino Acid, 2-Amino-4-ethylhexanoic Acid (AEH) and Its Introduction into Peptidyl-AMC Substrates." Processes, 9(7), 1095. Link

- Key citation for the synthesis and steric properties of AEH.

-

Albericio, F., & Tyley, A. (2013). "Coupling reagents and strategies for the incorporation of sterically hindered amino acids." Beilstein Journal of Organic Chemistry, 9, 2635–2656. Link

- Authoritative review on coupling strategies for hindered residues (Class B/C).

-

Coin, I., et al. (2007). "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences." Nature Protocols, 2, 3247–3256. Link

- Source for "Magic Mixture" and aggreg

Sources

Coupling conditions for (S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid

This Application Note and Protocol guide details the coupling conditions for (S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid (also referred to as Fmoc-4-Ethyl-Norleucine or Fmoc-4-Et-Nle-OH ).

This non-canonical amino acid possesses a bulky, hydrophobic

Application Note: Coupling (S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid

Chemical Profile & Challenges[1]

-

Compound Name: (S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid[1][2][3]

-

Structural Analog: 4-Ethyl-Norleucine (Gamma-branched hydrophobe)

-

Key Challenge 1: Hydrophobic Aggregation. The 4-ethyl-hexyl side chain promotes

-sheet formation within the growing peptide chain. This "solvation crash" can cause incomplete coupling even if the active center is not sterically blocked. -

Key Challenge 2: Steric Bulk. The

-ethyl group adds volume, slowing down the kinetics of the acylation reaction compared to Alanine or Glycine.

Solvation Strategy

Standard DMF (Dimethylformamide) is often insufficient for this residue if the peptide sequence is already hydrophobic.

-

Recommended Solvent: NMP (N-Methyl-2-pyrrolidone) is superior to DMF for preventing aggregation during the coupling of this specific residue.

-

Binary Solvent System: For sequences >10 residues, use DMF:DCM (1:1) or NMP:DMSO (9:1) to disrupt inter-chain hydrogen bonding.

PART 1: Experimental Protocols

Protocol A: The "Gold Standard" (DIC/Oxyma)

Best for: Automated synthesis, low racemization risk, and standard sequences.

Mechanism: Diisopropylcarbodiimide (DIC) generates the O-acylisourea, which is immediately intercepted by Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) to form a reactive, less racemizing active ester.

Reagents:

-

Amino Acid: 0.2 M solution of Fmoc-4-Et-Nle-OH in DMF (or NMP).

-

Activator: 0.5 M Oxyma Pure in DMF.

-

Base/Carbodiimide: DIC (Neat).

Step-by-Step Procedure:

-

Resin Preparation: Swell resin in DMF for 20 mins. Drain.

-

Deprotection: Remove previous Fmoc group (20% Piperidine/DMF, 2 x 5 min). Wash DMF (5x).

-

Activation (In-Situ):

-

Add 5.0 equivalents of Fmoc-4-Et-Nle-OH to the reaction vessel.

-

Add 5.0 equivalents of Oxyma Pure solution.

-

Add 5.0 equivalents of DIC.

-

Note: Do not pre-activate for >2 minutes to avoid rearrangement.

-

-

Coupling: Shake/Vortex at Room Temperature for 60 minutes .

-

Monitoring: Perform Kaiser Test (see Section 4). If slightly blue, re-couple (Step 6).

-

Optional Re-Coupling: If aggregation is suspected, repeat step 3-4 using HATU (Protocol B) for the second pass.

Protocol B: High-Power Activation (HATU/HOAt)

Best for: Difficult sequences, re-coupling steps, or when Protocol A fails.

Mechanism: HATU generates a highly reactive aza-benzotriazole active ester. Warning: High reactivity can lead to guanidinylation of the N-terminus if the amino acid is limiting.

Reagents:

-

Amino Acid: Fmoc-4-Et-Nle-OH (Solid or 0.2 M in NMP).

-

Coupling Reagent: HATU (0.5 M in DMF).

-

Base: DIPEA (Diisopropylethylamine), 2.0 M in NMP.

Step-by-Step Procedure:

-

Dissolution: Dissolve 3.0 eq of Fmoc-4-Et-Nle-OH and 2.9 eq of HATU in minimal NMP.

-

Activation: Add 6.0 eq of DIPEA.

-

Critical: Mix for exactly 30 seconds before adding to resin. Prolonged activation causes racemization.

-

-

Coupling: Add mixture to resin. Agitate for 45–60 minutes .

-

Wash: Drain and wash with NMP (3x) then DCM (3x) to remove excess base.

Protocol C: Microwave-Assisted Coupling

Best for: Long peptides (>20 AA) containing this residue.

-

Temperature: 75°C

-

Power: 30 Watts (maintain constant temp, do not pulse excessively).

-

Time: 5 minutes (Single coupling is usually sufficient).

-

Reagents: Use DIC/Oxyma (Protocol A). Avoid HATU at high temps to prevent racemization of the

-branched center.